2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple stepsThe final step involves the formation of the thiadiazole ring and its attachment to the piperazine derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares a similar piperazine and chlorophenyl structure but differs in the presence of a triazole ring.
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound also features a piperazine ring and a chlorophenyl group but has a benzamide moiety instead of a thiadiazole ring.
Uniqueness
The uniqueness of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5OS/c1-2-16-20-21-17(25-16)19-15(24)12-23-8-6-22(7-9-23)11-13-4-3-5-14(18)10-13/h3-5,10H,2,6-9,11-12H2,1H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKLNEKPOGDSRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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